![molecular formula C11H8FNO3 B1308959 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid CAS No. 1736-20-5](/img/structure/B1308959.png)
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Overview
Description
The compound is a derivative of isoxazole, which is a five-membered ring compound with three carbon atoms and two nitrogen atoms . The “2-Fluoro-phenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached. The “5-methyl” indicates a methyl group (CH3) attached to the fifth carbon of the isoxazole ring. The “4-carboxylic acid” part suggests a carboxylic acid group (COOH) attached to the fourth carbon of the isoxazole ring .
Scientific Research Applications
Antitumor Activity
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid and its derivatives have shown promising results in antitumor activities. Research indicates that certain isoxazolylcarbamides, derived from similar isoxazole compounds, exhibit high antitumor activity and can enhance the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).
Tautomerism Studies
The study of tautomerism in compounds with five-membered rings, including isoxazoles, is crucial for understanding their chemical properties. Research on 5-hydroxyisoxazoles, closely related to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, reveals insights into their structure and basicity, which are important for their application in various fields (Boulton & Katritzky, 1961).
Synthesis and Reactivity
The synthesis and reactivity of isoxazole compounds, including those similar to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, are of significant interest in scientific research. These compounds serve as crucial intermediates in the synthesis of pharmacologically active isoxazoles (Vitale & Scilimati, 2013).
Enzymatic Hydrolysis Studies
Research involving enzymatic hydrolysis of racemic isoxazolinecarboxylates, closely related to the isoxazole derivatives, offers insights into producing enantiopure β-aminoalcohols and related structures, which have significant implications in various biochemical applications (Yang, Hayden & Griengl, 1994).
Isoxazole-4-carboxylic Acid Derivatives Synthesis
The synthesis of isoxazole-4-carboxylic acid derivatives, a category that includes compounds like 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, is a critical area of research. The synthesis process, using isoxazole-isoxazole isomerization, offers novel pathways for developing these compounds (Serebryannikova, Galenko, Novikov & Khlebnikov, 2019).
properties
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDKQOQGZGDHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424363 | |
Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
CAS RN |
1736-20-5 | |
Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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